molecular formula C14H19N B14272084 1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine CAS No. 127073-80-7

1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine

Cat. No.: B14272084
CAS No.: 127073-80-7
M. Wt: 201.31 g/mol
InChI Key: VLISLYSHHFKAKA-UHFFFAOYSA-N
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Description

1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a benzyl group and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with benzyl chloride under basic conditions to form 1-benzylpyrrolidine. This intermediate can then undergo further alkylation with prop-1-en-2-yl halides to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

  • 1-Benzyl-3-pyrrolidinol
  • 1-Benzyl-2-pyrrolidinone
  • 1-Methyl-3-pyrrolidinol

Comparison: 1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties

Properties

CAS No.

127073-80-7

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-benzyl-3-prop-1-en-2-ylpyrrolidine

InChI

InChI=1S/C14H19N/c1-12(2)14-8-9-15(11-14)10-13-6-4-3-5-7-13/h3-7,14H,1,8-11H2,2H3

InChI Key

VLISLYSHHFKAKA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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